molecular formula C21H13Cl2FN2OS2 B282902 N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide

N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide

Cat. No. B282902
M. Wt: 463.4 g/mol
InChI Key: FHFJNBGASGGJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DB844, and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DB844 involves the inhibition of tubulin polymerization, which is essential for cell division. DB844 binds to the colchicine-binding site of tubulin, which prevents the formation of microtubules and disrupts the cytoskeleton of cancer cells. This disruption ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DB844 has been found to have a wide range of biochemical and physiological effects. In addition to its antiproliferative effects on cancer cells, DB844 has also been shown to have anti-inflammatory and antioxidant properties. DB844 has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DB844 in lab experiments is its potent antiproliferative effects on cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DB844 is its potential toxicity to normal cells. Careful dosing and testing are necessary to ensure that DB844 is not harmful to normal cells.

Future Directions

There are several future directions for research on DB844. One area of research is the development of more potent and selective analogs of DB844. Another area of research is the combination of DB844 with other chemotherapeutic agents to enhance its anticancer effects. Additionally, research is needed to explore the potential applications of DB844 in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, DB844 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent antiproliferative effects on cancer cells, anti-inflammatory and antioxidant properties, and mechanism of action make it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, careful dosing and testing are necessary to ensure that DB844 is not harmful to normal cells. There are several future directions for research on DB844, including the development of more potent and selective analogs and the exploration of its potential applications in other areas.

Synthesis Methods

The synthesis of DB844 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base. This reaction results in the formation of 2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazole. The next step involves the reaction of this intermediate product with 4-fluorobenzoyl chloride in the presence of a base to form the final product, DB844.

Scientific Research Applications

DB844 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that DB844 has potent antiproliferative effects on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DB844 has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C21H13Cl2FN2OS2

Molecular Weight

463.4 g/mol

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H13Cl2FN2OS2/c22-16-7-1-12(9-17(16)23)11-28-21-26-18-8-6-15(10-19(18)29-21)25-20(27)13-2-4-14(24)5-3-13/h1-10H,11H2,(H,25,27)

InChI Key

FHFJNBGASGGJCR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC(=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

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